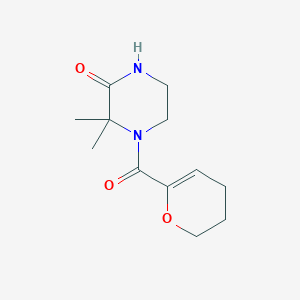![molecular formula C10H9F3N2O2S3 B7585705 N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B7585705.png)
N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathways of B-cells and plays a crucial role in the development and function of the immune system. TAK-659 has shown promising results in preclinical studies and is currently under investigation for its potential therapeutic applications in the treatment of various autoimmune diseases and cancers.
作用机制
N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide selectively inhibits BTK, a key enzyme involved in the signaling pathways of B-cells. BTK plays a crucial role in the development and function of the immune system by mediating the activation of B-cells in response to antigen stimulation. Inhibition of BTK by N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide blocks the downstream signaling pathways and prevents the activation and proliferation of B-cells, resulting in the suppression of the immune response.
Biochemical and physiological effects:
N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide has been shown to have potent and selective inhibition of BTK activity, with an IC50 value of 0.85 nM. In preclinical studies, N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide has demonstrated efficacy in the treatment of various autoimmune diseases and cancers, with minimal toxicity and side effects. N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life.
实验室实验的优点和局限性
The advantages of using N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide in lab experiments include its potent and selective inhibition of BTK activity, its efficacy in the treatment of various autoimmune diseases and cancers, and its good pharmacokinetic properties. The limitations of using N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide in lab experiments include the need for further studies to establish its safety and efficacy in humans, the potential for drug interactions with other medications, and the potential for off-target effects.
未来方向
There are several future directions for the research and development of N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide. These include:
1. Clinical trials to evaluate the safety and efficacy of N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide in humans for the treatment of autoimmune diseases and cancers.
2. Further studies to investigate the potential of N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide in combination with other drugs for the treatment of autoimmune diseases and cancers.
3. Development of new analogs of N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide with improved pharmacokinetic properties and efficacy.
4. Investigation of the potential of N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide in the treatment of other diseases, such as inflammatory bowel disease, psoriasis, and asthma.
5. Development of biomarkers to predict the response to N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide treatment and to monitor the disease progression in patients.
In conclusion, N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide is a potent and selective inhibitor of BTK with promising therapeutic applications in the treatment of various autoimmune diseases and cancers. Further research is needed to establish its safety and efficacy in humans and to explore its potential in combination with other drugs and in the treatment of other diseases.
合成方法
The synthesis of N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide involves several steps, starting with the reaction of 4-(trifluoromethyl)-1,3-thiazole-2-amine with N-methyl-2-chloroacetamide to form the intermediate compound 4-(trifluoromethyl)-1,3-thiazol-2-yl)methyl)methylamine. This intermediate is then reacted with 2-chloro-5-nitrobenzenesulfonamide to form the final product, N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide.
科学研究应用
N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide has been extensively studied in vitro and in vivo for its potential therapeutic applications in various autoimmune diseases and cancers. In preclinical studies, N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide has shown potent inhibition of BTK activity and has demonstrated efficacy in the treatment of rheumatoid arthritis, lupus, multiple sclerosis, and other autoimmune diseases. N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide has also shown promising results in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma.
属性
IUPAC Name |
N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O2S3/c1-15(20(16,17)9-3-2-4-18-9)5-8-14-7(6-19-8)10(11,12)13/h2-4,6H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUDFHNKCYQCRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=CS1)C(F)(F)F)S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Indolizin-2-yl-[4-(methoxymethyl)piperidin-1-yl]methanone](/img/structure/B7585624.png)



![1-[2-(spiro[2H-indole-3,1'-cyclopropane]-1-carbonyl)phenyl]ethanone](/img/structure/B7585650.png)

![6-Methyl-2-[(3-methylanilino)methyl]pyridin-3-ol](/img/structure/B7585664.png)


![1-[1-(Furan-2-yl)ethyl]-1-methyl-3-(1-pyrimidin-2-ylpyrazol-4-yl)urea](/img/structure/B7585689.png)

![1-[2-(3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)phenyl]ethanone](/img/structure/B7585703.png)

